1-Benzoyl-5,7-dimethyl-3-phenylpurino[8,7-c][1,2,4]triazole-6,8-dione
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Overview
Description
1-Benzoyl-5,7-dimethyl-3-phenylpurino[8,7-c][1,2,4]triazole-6,8-dione is a complex heterocyclic compound. It features a unique structure with multiple nitrogen atoms and a fused ring system, making it an interesting subject for chemical research. This compound is part of a broader class of heterocyclic compounds known for their diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzoyl-5,7-dimethyl-3-phenylpurino[8,7-c][1,2,4]triazole-6,8-dione typically involves multi-step reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to cyclization reactions to form the final product. Common reagents used in these reactions include various amines, aldehydes, and ketones, under conditions that may involve catalysts and specific temperature controls .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions: 1-Benzoyl-5,7-dimethyl-3-phenylpurino[8,7-c][1,2,4]triazole-6,8-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens or nucleophiles under basic or acidic conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
1-Benzoyl-5,7-dimethyl-3-phenylpurino[8,7-c][1,2,4]triazole-6,8-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 1-Benzoyl-5,7-dimethyl-3-phenylpurino[8,7-c][1,2,4]triazole-6,8-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to changes in cellular processes. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
1-Phenyl-3-benzoyl-5,7-dimethyl-1H-imidazole: Shares a similar core structure but differs in the arrangement of nitrogen atoms.
1-Phenyl-3-benzoyl-5,7-dimethyl-1H-pyrazole: Another related compound with a different ring system.
Uniqueness: 1-Benzoyl-5,7-dimethyl-3-phenylpurino[8,7-c][1,2,4]triazole-6,8-dione is unique due to its specific arrangement of nitrogen atoms and fused ring system, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C21H16N6O3 |
---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
1-benzoyl-5,7-dimethyl-3-phenylpurino[8,7-c][1,2,4]triazole-6,8-dione |
InChI |
InChI=1S/C21H16N6O3/c1-24-17-15(19(29)25(2)21(24)30)26-18(16(28)13-9-5-3-6-10-13)23-27(20(26)22-17)14-11-7-4-8-12-14/h3-12H,1-2H3 |
InChI Key |
YUYJYJPJAXUYNJ-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3C(=NN(C3=N2)C4=CC=CC=C4)C(=O)C5=CC=CC=C5 |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3C(=NN(C3=N2)C4=CC=CC=C4)C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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